Nonyl butyrate

Description

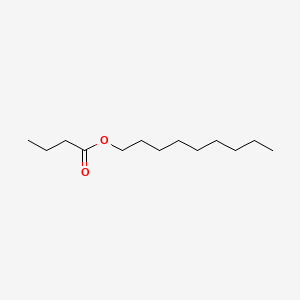

Structure

3D Structure

Properties

CAS No. |

2639-64-7 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

nonyl butanoate |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h3-12H2,1-2H3 |

InChI Key |

RVNCBAPCNVAWOY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)CCC |

Canonical SMILES |

CCCCCCCCCOC(=O)CCC |

Other CAS No. |

2639-64-7 |

Origin of Product |

United States |

Synthetic Strategies and Production Technologies for Nonyl Butyrate

Chemical Esterification Routes for Nonyl Butyrate (B1204436) Synthesis

The synthesis of nonyl butyrate via chemical esterification involves the reaction of nonyl alcohol with butyric acid, typically in the presence of an acid catalyst. This method is a well-established industrial process.

Conventional Synthetic Pathways

The primary conventional pathway for producing nonyl butyrate is through the direct esterification of nonyl alcohol and butyric acid. This reaction is a type of condensation reaction where water is eliminated. chemeurope.com To drive the equilibrium towards the formation of the ester, the water produced is continuously removed from the reaction mixture. Common acid catalysts employed in this process include sulfuric acid and p-toluenesulfonic acid.

Another approach involves the transesterification of another ester with nonyl alcohol. chemeurope.com However, direct esterification remains the more common and straightforward method for the synthesis of simple esters like nonyl butyrate. The reaction can be represented as:

CH₃(CH₂)₂COOH + CH₃(CH₂)₈OH ⇌ CH₃(CH₂)₂COO(CH₂)₈CH₃ + H₂O (Butyric Acid + Nonyl Alcohol ⇌ Nonyl Butyrate + Water)

Other laboratory-scale methods for ester synthesis include the reaction of alkyl halides with carboxylic acid salts and the Baeyer-Villiger oxidation of ketones. chemeurope.com

Optimization of Reaction Conditions in Chemical Synthesis

The efficiency of chemical esterification is highly dependent on the optimization of various reaction parameters. Key factors that are manipulated to maximize the yield and purity of nonyl butyrate include:

Catalyst: The choice and concentration of the catalyst are crucial. Long-chain alkyl-substituted aryl sulfonic acids have been found to be effective catalysts, particularly for higher boiling glycol ether esters, minimizing difficulties associated with conventional direct esterification. google.com

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, the temperature must be controlled to prevent side reactions and degradation of the reactants and products.

Reactant Molar Ratio: The ratio of nonyl alcohol to butyric acid can be adjusted to shift the reaction equilibrium. Using an excess of one of the reactants, usually the less expensive one, can drive the reaction to completion.

Water Removal: Continuous removal of water, a byproduct of the reaction, is essential to achieve high conversion rates. This is often accomplished through azeotropic distillation.

Biocatalytic Production of Nonyl Butyrate

Biocatalysis has emerged as a "green" alternative to traditional chemical synthesis, offering milder reaction conditions and higher selectivity. preprints.org Lipases are the most commonly used enzymes for the biocatalytic production of esters like nonyl butyrate. scielo.br

Enzymatic Esterification using Lipases

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. scielo.brmdpi.com However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions such as esterification. scielo.br The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability and reusability. mdpi.com

The synthesis of various flavor esters, including butyl butyrate and isoamyl butyrate, has been successfully demonstrated using lipases from different microbial sources such as Candida antarctica, Rhizomucor miehei, and Thermomyces lanuginosus. preprints.orgredalyc.org These processes often result in products that can be labeled as "natural," which is a significant advantage in the food and fragrance industries. preprints.org

Characterization of Lipase (B570770) Activity for Nonyl Butyrate Synthesis

The effectiveness of a lipase for synthesizing nonyl butyrate depends on several intrinsic properties of the enzyme. Characterization of lipase activity involves assessing its specificity and stability under various conditions.

Substrate Specificity: Lipases exhibit varying degrees of specificity towards the alcohol and acid substrates. For instance, some lipases show a preference for short-chain alcohols and acids, while others are more active with longer chains. jmb.or.kr The activity of a lipase is often determined using model substrates like p-nitrophenyl esters of different chain lengths, such as p-nitrophenyl butyrate (p-NPB). mdpi.comjpionline.org Studies on Rhodococcus cutinase showed a preference for C6 alcohol, followed by C4, C8, and C10 alcohols in the synthesis of alkyl butyrates. jmb.or.krjmb.or.kr

pH and Temperature Optima: Lipase activity is highly dependent on pH and temperature. Most lipases are active in a pH range of 6.5 to 8.0. scielo.br The optimal temperature for lipase activity can vary significantly, with some lipases showing high activity at moderate temperatures (e.g., 30-60°C), which is advantageous for preserving the stability of volatile flavor compounds. jpionline.orgredalyc.org

Kinetic Parameters: The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined to understand the enzyme's affinity for the substrates and its catalytic efficiency. researchgate.net For example, in the synthesis of n-butyl acetate (B1210297) and n-propyl acetate, Km and Vmax values have been determined to characterize the enzyme's performance. researchgate.net

Influence of Reaction Parameters on Lipase-Mediated Production

The yield of nonyl butyrate in lipase-mediated synthesis is significantly influenced by the reaction conditions. Optimization of these parameters is crucial for developing an efficient and economically viable process.

Temperature: Temperature affects both the reaction rate and the stability of the lipase. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for ester synthesis is often a compromise between these two factors. redalyc.org For instance, in the synthesis of butyl butyrate using Aspergillus niger lipase, 60°C was found to be the optimal temperature. redalyc.org

Substrate Molar Ratio: The molar ratio of alcohol to acid is a critical parameter. An excess of one substrate can increase the reaction rate, but a very high concentration, particularly of short-chain acids or alcohols, can cause enzyme inhibition or inactivation. mdpi.comjmb.or.kr In the production of butyl butyrate, a butanol to butyric acid molar ratio of 3:1 yielded maximum production. redalyc.org

Enzyme Concentration: The amount of lipase used directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher conversion, but the cost of the biocatalyst must be considered for industrial applications. researchgate.net

Water Content: The water activity in the reaction medium is a crucial factor in lipase-catalyzed esterification. While a small amount of water is necessary to maintain the enzyme's active conformation, excess water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. mdpi.com Molecular sieves are often added to the reaction mixture to remove the water produced during esterification. redalyc.org

Organic Solvent: The choice of an organic solvent can influence lipase activity and stability. Hydrophobic solvents are generally preferred for esterification reactions as they can minimize enzyme inhibition by the substrates and facilitate product recovery. redalyc.org However, there is a growing interest in developing solvent-free systems to create more environmentally friendly processes. researchgate.net

Table 1: Influence of Reaction Parameters on Enzymatic Ester Synthesis

| Parameter | General Effect on Ester Synthesis | Example Study (Ester) | Optimal Condition Found |

|---|---|---|---|

| Temperature | Increases reaction rate but can cause enzyme denaturation at high levels. | Butyl Butyrate redalyc.org | 60°C |

| Substrate Molar Ratio | An excess of one substrate can drive the reaction, but high concentrations can be inhibitory. | Butyl Butyrate redalyc.org | 3:1 (Butanol:Butyric Acid) |

| Enzyme Concentration | Higher concentration generally leads to higher conversion. | Nonyl Caprylate researchgate.net | 25% (w/w) |

| Water Content | A small amount is essential for enzyme activity, but excess water favors hydrolysis. | Butyl Butyrate redalyc.org | Use of molecular sieves to remove water |

| Organic Solvent | Hydrophobic solvents are often preferred to reduce substrate inhibition and improve solubility. | Isoamyl Butyrate redalyc.org | Heptane (B126788) |

Enzyme Immobilization Techniques for Enhanced Nonyl Butyrate Bioproduction

Immobilizing the biocatalyst onto a solid support is a crucial strategy for making the enzymatic synthesis of nonyl butyrate economically viable for industrial applications. uminho.pt Immobilization transforms the enzyme into a heterogeneous catalyst, which simplifies recovery and reuse, enhances stability in organic solvents and at high temperatures, and allows for continuous process design. uminho.ptnih.gov

Several immobilization techniques are employed:

Adsorption/Carrier-Binding: This is one of the simplest methods, where the enzyme is physically adsorbed onto a water-insoluble carrier through weak interactions like van der Waals forces or hydrophobic interactions. tudublin.iemdpi.com Hydrophobic supports are particularly effective for lipases and cutinases, as they can promote the open, active conformation of the enzyme. csic.es A Rhodococcus cutinase has been successfully immobilized on methacrylate-divinylbenzene resin for alkyl butyrate synthesis. jmb.or.kr

Covalent Binding: This method involves the formation of strong, stable chemical bonds between the enzyme and the support material. jmb.or.krmdpi.com Functional groups on the enzyme's surface (e.g., amino groups of lysine (B10760008) residues) react with activated groups on the support. jmb.or.kr This technique minimizes enzyme leaching but requires careful control to avoid distorting the enzyme's active site.

Entrapment: The enzyme is physically confined within the porous matrix of a polymer or gel, such as calcium alginate or polyacrylamide. uminho.ptmdpi.com This method is gentle and can protect the enzyme from the bulk reaction medium, but it may introduce mass transfer limitations for the substrates and products. uminho.pt

Cross-Linking: This carrier-free method involves creating intermolecular cross-links between enzyme molecules using a bifunctional reagent like glutaraldehyde. tudublin.ie This can result in the formation of Cross-Linked Enzyme Aggregates (CLEAs). A recombinant F. oxysporum cutinase immobilized as a CLEA showed a 3-fold increase in thermostability and could be reused for butyl butyrate synthesis up to four times. mdpi.com

Solvent System Effects on Enzymatic Nonyl Butyrate Synthesis

The choice of the reaction medium is critical for the enzymatic synthesis of esters in non-aqueous systems. The solvent must dissolve the substrates (nonan-1-ol and butyric acid) while maintaining the enzyme's catalytic activity.

Hydrophobic organic solvents with a high logP value (the logarithm of the partition coefficient between n-octanol and water) are generally preferred. mdpi.comacs.org These non-polar solvents are less likely to strip the essential water layer from the enzyme's surface, which is necessary for its catalytic function. mdpi.com Research on the synthesis of butyl butyrate with an immobilized Rhodococcus cutinase showed that the reaction proceeded effectively in non-polar solvents like hexane (B92381) (logP 4.6), cyclohexane (B81311) (logP 4.3), isooctane (B107328) (logP 3.9), and heptane (logP 3.4), with slightly better performance observed in hexane. researchgate.net In contrast, polar solvents can distort the enzyme's hydration shell and penetrate the active site, often leading to reduced activity. mdpi.com For some processes, a solvent-free system is employed, where one of the liquid substrates acts as the organic phase, which can simplify downstream processing and increase volumetric productivity. nih.govmdpi.com

Advanced Biocatalytic Systems and Engineering for Nonyl Butyrate Production

To further enhance the efficiency and economic feasibility of nonyl butyrate synthesis, research has moved towards developing advanced biocatalytic systems. This includes the rational design and engineering of the enzymes themselves to create more robust and effective catalysts.

Development of Engineered Biocatalysts for Esterification

Key strategies in developing engineered biocatalysts include:

Recombinant Expression: The first step is often to clone the gene for a cutinase from its native source (e.g., a fungus) and express it in a more manageable and rapidly growing host, such as Escherichia coli or Pichia pastoris. jmb.or.krresearchgate.net This allows for the large-scale and cost-effective production of the enzyme.

Rational Design and Site-Directed Mutagenesis: With knowledge of the enzyme's three-dimensional structure, scientists can predict which amino acid residues are important for its function. mdpi.com For example, modifications can be made to the substrate-binding site to better accommodate bulky substrates like nonan-1-ol. Engineering the surface charges of a fungal cutinase has been shown to enhance its activity on polyesters. acs.org Similarly, engineering the leaf-branch compost cutinase (LCC) has led to variants with significantly higher degradation performance on PET at moderate temperatures. nih.gov

Directed Evolution: This technique mimics natural evolution in the laboratory. The gene for the cutinase is subjected to random mutagenesis to create a large library of enzyme variants. This library is then screened for variants with improved properties, such as enhanced stability in the presence of organic solvents or increased activity for esterifying long-chain alcohols. oup.com

These engineered biocatalysts represent the next generation of tools for the synthesis of nonyl butyrate, promising higher yields, greater stability under process conditions, and ultimately, more sustainable and cost-effective production routes. mdpi.com

Integration of Bioreaction and Separation Processes

In the enzymatic synthesis of nonyl butyrate, the reaction between nonanol and butyric acid is reversible. This equilibrium limitation often results in incomplete conversion of the substrates. To enhance the yield and productivity, integrating the bioreaction step with an in situ product removal (ISPR) technique is a critical strategy. researchgate.netscience.gov By continuously removing one or more of the products (typically water or the ester), the reaction equilibrium can be shifted towards the product side, in accordance with Le Châtelier's principle. This integration leads to higher conversion rates, increased productivity, and can simplify downstream processing. mdpi.com Several technologies are prominent for this purpose, including reactive distillation, pervaporation, and adsorption.

The primary challenge in the enzymatic synthesis of esters like nonyl butyrate is the presence of the byproduct, water, which can facilitate the reverse hydrolytic reaction and may also inhibit the lipase activity at high concentrations. csic.esnih.gov Therefore, effective water removal is crucial for achieving high yields. csic.es The integration of bioreaction and separation addresses this by creating a synergistic process that is more efficient than a sequential approach. researchgate.net

Reactive Distillation

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. researchgate.net For the synthesis of nonyl butyrate, the reactor vessel would also function as a distillation column. As the esterification reaction proceeds in the liquid phase, the components are separated based on their volatilities. This method is particularly effective for equilibrium-limited reactions like esterification. researchgate.net

In a potential setup for nonyl butyrate synthesis, the lipase catalyst (often immobilized) would be located in the reaction zone of the column. Nonanol and butyric acid would be fed into this zone. Due to the significant difference in boiling points between water, the reactants (Nonanol: ~213 °C, Butyric acid: ~164 °C), and the product (Nonyl butyrate: ~244 °C), a separation can be achieved. Water, being more volatile than the other components, would be continuously removed from the top of the column as vapor, thereby shifting the equilibrium towards the formation of nonyl butyrate. The less volatile ester product and unreacted substrates would remain in the reaction zone or move towards the bottom of the column for collection.

While specific studies on reactive distillation for nonyl butyrate are scarce, the principle has been successfully demonstrated for other esters like butyl acetate, where it significantly improved the conversion of the alcohol reactant compared to a conventional batch reaction. researchgate.net For instance, in the transesterification for n-butyl acetate production, reactive distillation achieved a conversion of up to 93.6%, a substantial increase from the 60% seen in batch reactors. researchgate.net

Table 1: Comparison of Batch Reaction vs. Reactive Distillation for Ester Synthesis (Data based on n-butyl acetate synthesis, analogous to nonyl butyrate synthesis)

| Parameter | Batch Reactor | Reactive Distillation Column |

| Reactant Conversion | 60% | 93.6% |

| Catalyst System | Immobilized Lipase | Immobilized Lipase |

| Key Advantage | Simple Setup | Higher Conversion |

| Key Disadvantage | Equilibrium Limited | Complex Design & Operation |

| Source: Adapted from research on n-butyl acetate synthesis. researchgate.net |

Pervaporation

Pervaporation is a membrane-based separation process where a liquid feed mixture is placed in contact with one side of a non-porous polymeric membrane, and the permeate is removed as a vapor from the other side under vacuum or by a sweeping gas. researchgate.netmdpi.com The separation is based on the selective permeation of certain components through the membrane. In the context of nonyl butyrate synthesis, pervaporation is an excellent method for the selective removal of the water byproduct. mdpi.com

An integrated pervaporation-bioreactor system would involve circulating the reaction mixture past a hydrophilic membrane. Water molecules would preferentially pass through the membrane and be removed, while the larger organic molecules like nonanol, butyric acid, and nonyl butyrate would be retained in the reaction medium. redalyc.org This continuous water removal drives the reaction towards completion. csic.es This technique is particularly advantageous as it can be operated at temperatures optimal for enzyme activity, unlike distillation which may require higher temperatures that could denature the lipase. nih.gov

Studies on other ester syntheses have demonstrated the effectiveness of this integration. For example, in the production of erythorbyl laurate, removing water via pervaporation enhanced the operational stability and activity of the immobilized lipase. csic.es Similarly, in the synthesis of lauryl stearate, a lipase-immobilized membrane reactor with pervaporation showed high efficiency. mdpi.com

Table 2: Research Findings on Pervaporation-Assisted Esterification (Data based on various ester syntheses, demonstrating the principle applicable to nonyl butyrate)

| Ester Synthesized | Membrane Type | Key Finding | Reference |

| Ethyl Oleate | PVA-based (PERVAP 1000) | 2-fold increase in oleic acid conversion over the equilibrium limit. | mdpi.com |

| Lauryl Stearate | Lipase-immobilized PV membrane | High conversion and operational stability. | mdpi.com |

| Isoamyl Butyrate | Poly-methacrylate particles (adsorbent) | Ester conversion of 96.1% achieved, highlighting the importance of water removal. | nih.gov |

| Source: Compiled from various research papers on ester synthesis. |

Adsorption

Adsorption involves using a solid material (adsorbent) to remove specific components from a liquid or gas phase. For nonyl butyrate synthesis, solid adsorbents, such as molecular sieves, silica (B1680970) gel, or certain polymeric resins, can be added directly to the reaction vessel. researchgate.netmdpi.com These materials have a high affinity for water and will selectively adsorb it from the reaction medium.

The integration is straightforward: the adsorbent is added to the batch reactor along with the substrates and the lipase. As the reaction produces water, it is immediately captured by the adsorbent, preventing it from inhibiting the enzyme or participating in the reverse reaction. researchgate.net This method is simple to implement and can be very effective. For instance, the use of molecular sieves has been shown to significantly improve the synthesis of ethyl butyrate. mdpi.com In a study on citronellyl butyrate, the presence of a molecular sieve system resulted in a notable increase in butyric acid conversion and catalyst stability.

The choice of adsorbent is critical; it must be non-reactive with the substrates and product and should not cause denaturation of the enzyme. researchgate.net After the reaction, the adsorbent must be separated from the reaction mixture, which can be done through filtration.

Table 3: Effect of Water Adsorption on Ester Synthesis Conversion (Data based on citronellyl butyrate synthesis, illustrating the principle for nonyl butyrate)

| Reaction System | Butyric Acid Conversion |

| Without Molecular Sieves | Lower, with faster catalyst deactivation |

| With Molecular Sieves | Significantly higher, with improved stability |

| Source: Adapted from research on citronellyl butyrate synthesis. |

Analytical Methodologies for Nonyl Butyrate Characterization

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like nonyl butyrate (B1204436). It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds such as esters. thermofisher.comniom.no In GC-MS, the sample is first vaporized and separated into its components by a gas chromatograph. As each component elutes from the GC column at a specific retention time, it enters the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge (m/z) ratio of its fragments, allowing for highly confident identification. thermofisher.comniom.no

The identification of nonyl butyrate is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against extensive commercial libraries like the NIST Mass Spectral Library. thermofisher.commdpi.com For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity. thermofisher.commdpi.com The area of a chromatographic peak is directly proportional to the amount of the compound present. thermofisher.com

Esters like butyrates typically show characteristic fragmentation patterns. Common fragments for butyrate esters include ions at m/z 43 (C2H3O+ or C3H7+) and m/z 71 (C4H7O+), corresponding to the butyryl group. For instance, in the analysis of fragrance compounds, GC-MS is used to separate and identify a large number of esters, alcohols, aldehydes, and ketones. gcms.cz The analysis of decyl butyrate, an ester closely related to nonyl butyrate, shows significant peaks at m/z 43, 71, and 89. nih.gov

Table 1: Typical GC-MS Parameters and Findings for Ester Analysis

| Parameter | Description | Source |

|---|---|---|

| Column Type | A DB-5ms or Rtx-WAX capillary column is often used for separating volatile and semi-volatile organic compounds. mdpi.commdpi.com | mdpi.commdpi.com |

| Carrier Gas | Helium is commonly used as the inert carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min). mdpi.commdpi.com | mdpi.commdpi.com |

| Temperature Program | A typical oven program starts at a low temperature (e.g., 40-80°C), ramps up to a high temperature (e.g., 240°C), and holds for a period to ensure all compounds elute. mdpi.commdpi.com | mdpi.commdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching. mdpi.com | mdpi.com |

| Key Mass Fragments (m/z) for Butyrate Esters | Characteristic ions include m/z 43, 71, and 89. nih.gov | nih.gov |

High-Performance Liquid Chromatography (HPLC) in Ester Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for compounds that are thermally unstable or not sufficiently volatile for GC. atlantis-press.com While GC is often preferred for simple esters, HPLC offers advantages in the analysis of complex samples or when derivatization is employed to enhance detection. scielo.br

For esters like nonyl butyrate that lack a strong UV-absorbing chromophore, direct detection can be challenging. Therefore, derivatization is often necessary to attach a UV-active or fluorescent tag to the molecule. gerli.com Another approach is to use universal detection methods like Evaporative Light Scattering Detection (ELSD) or couple the HPLC system to a mass spectrometer (HPLC-MS). gerli.comnih.gov

In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. aurigeneservices.com The separation is based on the hydrophobicity of the analytes. For the analysis of butyric acid and its salts, methods have been developed using a C18 column with a mobile phase of acetonitrile (B52724) and a phosphoric acid solution, with UV detection at a low wavelength (e.g., 206-210 nm). aurigeneservices.comgoogle.com Such methods can be adapted for ester analysis, especially when quantifying the release of the parent acid from the ester.

Table 2: Example HPLC Conditions for Butyrate/Ester Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | A reverse-phase C18 column is commonly employed for separating moderately nonpolar compounds. aurigeneservices.comgoogle.com | aurigeneservices.comgoogle.com |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is typical. scielo.brnih.govgoogle.com | scielo.brnih.govgoogle.com |

| Flow Rate | Typical flow rates range from 0.5 to 1.0 mL/min. aurigeneservices.comgoogle.com | aurigeneservices.comgoogle.com |

| Detection | UV detection at low wavelengths (e.g., 210 nm) for compounds with weak chromophores, or more universally, HPLC-MS. nih.govaurigeneservices.com | nih.govaurigeneservices.com |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Volatile Profiles

For extremely complex volatile samples, such as those found in food aromas, petroleum, or natural fragrances, conventional one-dimensional GC may not provide sufficient resolving power. researchgate.netresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that offers significantly enhanced separation capacity. researchgate.netresearchgate.net

In a GC×GC system, the effluent from a primary analytical column is continuously collected in small fractions by a modulator and then rapidly re-injected onto a second, shorter column with a different stationary phase. researchgate.netunito.it This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point on the first column and polarity on the second). unito.it The result is a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, aiding in identification. researchgate.net

This technique, often paired with a fast-acquiring time-of-flight mass spectrometer (TOF-MS), is ideal for resolving co-eluting peaks and identifying trace components in a complex matrix. mdpi.comresearchgate.netnih.gov Studies on food contact materials and wines have demonstrated the power of GC×GC to identify hundreds of volatile organic compounds, including numerous esters, that would be missed by conventional GC-MS. mdpi.comnih.gov The enhanced resolution facilitates the identification of all major isomers and previously unrecognized components. nih.gov

Spectroscopic Characterization of Nonyl Butyrate

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like nonyl butyrate. These techniques probe the interaction of molecules with electromagnetic radiation to provide information about their atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. youtube.com It is based on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). youtube.commdpi.com The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals (chemical shifts) for each unique atom in the molecule. youtube.com

For nonyl butyrate, ¹H NMR would show signals for the protons in the nonyl chain and the butyrate moiety. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about adjacent protons. ¹³C NMR provides a signal for each unique carbon atom, confirming the carbon skeleton of the molecule. nih.govresearchgate.net For example, the carbonyl carbon of the ester group has a characteristic chemical shift in the range of 170-175 ppm. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Nonyl Butyrate

| Atom Type | Structure Fragment | Predicted Chemical Shift (ppm) | Source Analogy |

|---|---|---|---|

| ¹³C (Carbonyl) | -C=O | ~173 | researchgate.net |

| ¹³C (Ester Alkoxy) | -O-CH₂- | ~63-65 | nih.gov |

| ¹³C (Alkyl Chain) | -CH₂-, -CH₃ | ~13-36 | researchgate.netnih.gov |

| ¹H (Ester Alkoxy) | -O-CH₂- | ~4.0 (triplet) | spectrabase.com |

| ¹H (α to C=O) | -C(=O)-CH₂- | ~2.2 (triplet) | spectrabase.com |

| ¹H (Alkyl Chain) | -CH₂-, -CH₃ | ~0.9-1.6 | spectrabase.com |

Note: Predicted values are based on data for analogous esters like n-butyl butyrate and decyl butyrate.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, and its modern implementation, Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes. nih.govlibretexts.org

An IR spectrum displays absorption bands corresponding to these vibrations. For nonyl butyrate, the most prominent and diagnostic absorption band is the strong C=O (carbonyl) stretch of the ester functional group, which typically appears in the region of 1750-1735 cm⁻¹. libretexts.orgresearchgate.net Another key feature is the C-O stretching vibration, which appears as a strong band in the 1300-1000 cm⁻¹ region. researchgate.netbibliotekanauki.pl The spectrum will also show C-H stretching vibrations for the alkyl chains around 3000-2850 cm⁻¹. libretexts.orgbibliotekanauki.pl The presence and position of these characteristic bands provide clear evidence for the ester functionality and the aliphatic nature of the molecule. nih.govmdpi.com

Table 4: Characteristic Infrared Absorption Bands for Nonyl Butyrate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2950–2850 | Strong | libretexts.orgbibliotekanauki.pl |

| C=O Stretch | Ester (Carbonyl) | 1750–1735 | Strong | libretexts.orgresearchgate.net |

| C-O Stretch | Ester | 1300–1000 | Strong | researchgate.netbibliotekanauki.pl |

| C-H Bend | Alkyl (CH₂/CH₃) | 1470–1350 | Variable | libretexts.org |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification and structural elucidation of volatile compounds like nonyl butyrate. etamu.edu In electron ionization (EI) mass spectrometry, the nonyl butyrate molecule is bombarded with high-energy electrons, causing it to ionize and break apart into a predictable pattern of charged fragments. etamu.edu This fragmentation pattern serves as a molecular "fingerprint" that aids in its identification. etamu.edu

The fragmentation of esters like nonyl butyrate is characterized by several key pathways, including alpha-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edu

Alpha-Cleavage: This involves the breaking of bonds adjacent to the carbonyl (C=O) group. For nonyl butyrate, a primary alpha-cleavage event is the loss of the nonoxy radical (-OC9H19), resulting in the formation of the highly stable butyryl cation at a mass-to-charge ratio (m/z) of 71. miamioh.edu

McLafferty Rearrangement: This is a characteristic rearrangement for esters with sufficiently long alkyl chains. It involves the transfer of a gamma-hydrogen atom from the nonyl chain to the carbonyl oxygen, followed by the cleavage of the beta-bond. This process results in the elimination of a neutral alkene molecule (in this case, nonene) and the formation of a protonated butanoic acid fragment ion at m/z 89.

Other Fragments: The mass spectrum will also typically show fragment ions resulting from the cleavage of the nonyl alkyl chain, often appearing as clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The molecular ion peak (M+), representing the intact ionized molecule, would be expected at m/z 200, though it may be weak or absent in some cases. libretexts.org

A summary of the expected primary fragments for nonyl butyrate in an EI-MS analysis is presented below.

Table 1: Predicted Mass Spectrometry Fragments of Nonyl Butyrate

| Mass-to-Charge (m/z) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₃H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 89 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage (loss of -OC₉H₁₉) |

Specialized Analytical Approaches

Beyond standard chromatographic and spectrometric methods, specialized techniques are used to investigate the specific biological and sensory properties of nonyl butyrate.

Electroantennography (EAG) is a powerful bioassay that measures the electrical response of an insect's antenna to olfactory stimuli. uni-goettingen.deockenfels-syntech.com When coupled with gas chromatography (GC-EAG), it allows for the precise identification of which volatile compounds in a complex mixture are biologically active, meaning they are detected by the insect's olfactory receptors. uni-goettingen.denih.gov The effluent from the GC column is split, with one portion directed to a standard detector (like FID or MS) and the other directed over an insect antenna preparation. guildhe.ac.uknih.gov

Research has successfully utilized GC-EAG to identify 2-nonyl butyrate as a key bioactive compound. In studies on the saddle gall midge (Haplodiplosis marginata), analyses of volatiles collected from virgin females revealed two primary EAG responses in the antennae of male midges. guildhe.ac.uk The major, strong EAG response corresponded directly to the retention time of 2-nonyl butyrate, which was subsequently confirmed by GC-MS. guildhe.ac.ukguildhe.ac.uk This demonstrated that 2-nonyl butyrate is a female-specific compound that elicits a strong electrophysiological response in males, identifying it as a potent sex pheromone. guildhe.ac.uk

Nonyl butyrate is a volatile organic compound (VOC), making headspace analysis an ideal technique for its extraction from complex solid or liquid samples, such as food or biological matrices. cloudfront.net Headspace sampling isolates volatile analytes from non-volatile materials, providing a clean sample for injection into a gas chromatograph, which minimizes instrument contamination and maintenance. cloudfront.netlabmanager.com

The two primary methods are static and dynamic headspace analysis. researchgate.net

Static Headspace (Equilibrium Headspace): In this technique, a sample is placed in a sealed vial and heated to a specific temperature for a set time. labmanager.com This allows the volatile compounds, including nonyl butyrate, to partition from the sample matrix into the gas phase (the headspace) above it until equilibrium is reached. cloudfront.net An aliquot of this gas is then withdrawn and injected into the GC system. cloudfront.netcolostate.edu Adding salt to aqueous samples can help drive more of the volatile analytes into the headspace. mdpi.com

Dynamic Headspace (Purge-and-Trap): This method provides greater sensitivity by continuously passing an inert gas through the sample, which strips the volatile compounds and carries them to an adsorbent trap. The trapped compounds are then thermally desorbed and transferred to the GC column.

Headspace sampling, often coupled with solid-phase microextraction (HS-SPME), is a standard method for analyzing flavor and aroma compounds, including esters like nonyl butyrate, in fruits and beverages. frontiersin.orgmdpi.com

While instrumental analysis identifies and quantifies chemical compounds, it does not describe the character or intensity of an odor as perceived by humans. Gas chromatography-olfactometry (GC-O) is a specialized technique that bridges this gap by combining instrumental analysis with human sensory perception. science.gov

In a GC-O system, the effluent from the GC column is split between a chemical detector (e.g., MS) and a "sniffing port," where a trained sensory panelist or analyst can smell the separated compounds as they elute. science.gov The panelist describes the odor and rates its intensity, and this sensory data is aligned with the instrumental chromatogram based on retention time. This allows researchers to determine the specific odor contribution of individual compounds like nonyl butyrate within a complex aroma profile.

Headspace Sampling Techniques for Volatile Nonyl Butyrate Analysis

Sample Preparation and Extraction Methods for Nonyl Butyrate Analysis

Proper sample preparation is critical for accurate and reliable analysis. The goal is to efficiently isolate nonyl butyrate from the sample matrix while minimizing interference from other components.

Solvent extraction is a fundamental and widely used method for isolating compounds from a raw material. nih.gov The process involves using a solvent that can dissolve the target compound (solute), allowing it to be separated from the insoluble matrix. nih.gov The choice of solvent is critical and is based on the principle of "like dissolves like." Since nonyl butyrate is a relatively non-polar ester, it is soluble in alcohols and other organic solvents but has very low solubility in water. thegoodscentscompany.com

Common solvent extraction techniques applicable to nonyl butyrate include:

Liquid-Liquid Extraction (LLE): Used for aqueous samples, where an immiscible organic solvent is mixed with the sample. Nonyl butyrate partitions into the organic solvent layer, which is then separated for analysis. epa.gov

Soxhlet Extraction: A continuous extraction method where fresh, hot solvent is repeatedly passed over a solid sample. This technique is efficient but the prolonged exposure to high temperatures can risk thermal degradation of some compounds. nih.gov

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and accelerating the extraction process. epa.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its boiling point. nih.gov This enhances extraction efficiency and significantly reduces solvent consumption and time compared to methods like Soxhlet. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Heptyl butyrate |

| 2-Nonanol |

| 2-Nonyl butyrate |

| Butanoic acid |

| Butyl butyrate |

| Carbonyl |

| Chloroform |

| Nonene |

| Nonyl butyrate |

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that isolates and concentrates analytes from a liquid sample by partitioning them between a liquid phase and a solid stationary phase. sigmaaldrich.com This method is essential for purifying nonyl butyrate from various matrices prior to analysis by chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comscharlab.com The process involves passing a sample through a cartridge containing a solid adsorbent (sorbent). The selection of the sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components. chromatographyonline.com

The general SPE procedure consists of four main steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment that promotes consistent retention of the analyte. scharlab.com

Sample Loading (Retention): The sample is passed through the cartridge, and the analyte, along with some matrix interferences, is retained on the sorbent through various interactions. scharlab.com

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound interferences while the analyte of interest remains bound to the sorbent. scharlab.com

Elution: A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and collect the purified analyte for analysis. scharlab.com

For a relatively non-polar compound like nonyl butyrate, a reversed-phase SPE mechanism is typically employed. In this approach, a non-polar stationary phase retains the non-polar analyte from a polar sample matrix. Alternatively, for polar matrices, normal-phase SPE with a polar sorbent could be used. chromatographyonline.com In some complex analyses, multi-walled carbon nanotubes (MWCNTs) have demonstrated effectiveness as a sorbent for extracting compounds like butyrate from plasma samples. nih.gov

The selection of appropriate phases and solvents is crucial for the successful isolation of nonyl butyrate.

Table 1: Illustrative SPE Parameters for Nonyl Butyrate Analysis

| Parameter | Sorbent Type | Conditioning Solvent(s) | Washing Solvent(s) | Elution Solvent(s) | Rationale / Target Interaction |

| Reversed-Phase | C18 (Octadecyl), C8 (Octyl) | Methanol, followed by Water | Water, or Water/Methanol mixture | Acetonitrile, Ethyl Acetate (B1210297), Hexane (B92381) | Based on hydrophobic interactions. Suitable for isolating non-polar esters from aqueous matrices. chromatographyonline.com |

| Normal-Phase | Silica (B1680970), Diol, Cyanopropyl | Hexane, Isooctane (B107328) | Dichloromethane/Hexane mixture | Ethyl Acetate, Acetone | Based on polar interactions (hydrogen bonding, dipole-dipole). chromatographyonline.com Useful for extracting polar analytes from nonpolar matrices. chromatographyonline.com |

| Ion-Exchange | Weak Anion Exchange (WAX) | Methanol, followed by Water | Water, Methanol | Acidified Acetonitrile or Methanol | Applicable if analyzing the precursor, butyric acid, which has an acidic functional group. chromatographyonline.com |

| Adsorption | Multi-Walled Carbon Nanotubes (MWCNTs) | Methanol, Water | Water | Acetonitrile | MWCNTs can serve as effective sorbents for extracting molecules like butyrate from biological fluids such as plasma. nih.gov |

Pre-treatment Procedures for Complex Matrices

When analyzing nonyl butyrate in complex matrices such as food, beverages, or environmental samples, a pre-treatment step is often necessary to remove interfering substances that can compromise the accuracy and longevity of analytical instruments. researchgate.netpeerj.com The goal of pre-treatment is to prepare a sample matrix that is simpler and more suitable for subsequent analysis. sigmaaldrich.com

For food and beverage samples where nonyl butyrate contributes to flavor profiles, pre-treatment may involve solvent extraction. A common approach for flavor compounds is extraction with a hexane/acetone mixture, followed by evaporation and filtration before injection into a GC-MS system. europa.eu

In matrices with high organic content, such as agricultural byproducts or waste, more intensive pre-treatment like acid or alkali hydrolysis may be required. peerj.com For instance, treating lignocellulosic material with sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) can break down the complex matrix structure, releasing trapped volatile and semi-volatile compounds. peerj.comresearchgate.net

Miniaturized extraction techniques have also gained prominence. Solid-Phase Microextraction (SPME) is a solvent-free method that uses a coated fiber to extract and concentrate analytes from a sample's headspace or directly from the liquid phase. mdpi.comchromforum.org This technique is particularly well-suited for volatile esters like nonyl butyrate in liquid or solid samples. mdpi.com The fiber can then be directly injected into a GC for analysis. chromforum.org For short-chain fatty acids, derivatization is a common pre-treatment strategy to improve their chromatographic properties and detection limits in LC-MS analysis. nih.gov

Table 2: Overview of Pre-treatment Methods for Complex Matrices

| Pre-treatment Technique | Typical Matrix | Target Compound Class | Purpose & Description |

| Accelerated Solvent Extraction (ASE) | Feed, Foodstuffs | Flavor Compounds, Esters | Uses conventional solvents (e.g., hexane/acetone) at elevated temperatures and pressures to achieve rapid and efficient extraction of target analytes from solid samples. europa.eu |

| Acid/Alkali Hydrolysis | Agricultural Waste (e.g., Bagasse) | Embedded Organic Compounds | Employs acids (e.g., HCl) or bases (e.g., NaOH) to break down complex lignocellulosic or proteinaceous materials, releasing trapped analytes. peerj.comresearchgate.net |

| Solid-Phase Microextraction (SPME) | Aqueous Samples, Food, Biological Fluids | Volatile & Semi-Volatile Organic Compounds (e.g., Esters) | A coated fiber adsorbs analytes from the sample or its headspace. The fiber is then transferred directly to the GC inlet for thermal desorption and analysis, minimizing solvent use. mdpi.comchromforum.org |

| Derivatization | Biological Samples, Microbial Cultures | Short-Chain Fatty Acids (precursors to esters) | Chemically modifies the analyte (e.g., via aniline (B41778) derivatization for SCFAs) to improve its volatility, thermal stability, or chromatographic behavior for LC-MS or GC-MS analysis. nih.gov |

Biological and Ecological Significance of Nonyl Butyrate

Nonyl Butyrate (B1204436) as a Pheromonal Component

Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. rutgers.edu Nonyl butyrate has been identified as a key pheromonal component for several insect species, highlighting its importance in their survival and reproduction. pherobase.com

Identification and Role in Insect Chemical Communication

The chemical language of insects is complex, often relying on a specific blend of compounds to convey messages related to mating, alarm, or aggregation. rutgers.edu Nonyl butyrate has been identified as a significant component in the chemical communication systems of various insects. For instance, it is a known semiochemical for the European amazon ant, Polyergus rufescens. pherobase.com

In the realm of agricultural pests, the identification of nonyl butyrate as a sex pheromone has been particularly noteworthy. Research has demonstrated that (R)-2-nonyl butyrate is the female sex pheromone for the saddle gall midge, Haplodiplosis marginata, a pest of cereal crops. researchgate.netguildhe.ac.uk This discovery has paved the way for the development of pheromone-based lures for monitoring and managing this insect. researchgate.netresearchgate.net Field experiments have shown that traps baited with racemic non-2-yl butanoate can attract significant numbers of male H. marginata. researchgate.net

The effectiveness of these lures can be influenced by various factors, including the age of the lure and the location of the trap. researchgate.net Studies have shown that a pheromone lure containing (R)-2-nonyl butyrate can remain attractive to male midges for at least nine weeks under field conditions. researchgate.net

Table 1: Insects Responding to Nonyl Butyrate as a Pheromone

| Species Name | Common Name | Role of Nonyl Butyrate |

| Haplodiplosis marginata | Saddle Gall Midge | Female sex pheromone (attracts males) researchgate.netguildhe.ac.uk |

| Polyergus rufescens | European Amazon Ant | Semiochemical pherobase.com |

Enantiomeric Specificity and Behavioral Response Modulation

The biological activity of many pheromones is highly dependent on their stereochemistry, meaning the specific three-dimensional arrangement of their atoms. mdpi.com This is certainly the case for nonyl butyrate in its role as a pheromone.

For the saddle gall midge, Haplodiplosis marginata, the chirality of the nonyl butyrate molecule is critical. The naturally produced female sex pheromone has been identified as having the R absolute configuration, specifically (R)-2-nonyl butyrate. researchgate.net While racemic non-2-yl butanoate (a mixture of both R and S enantiomers) is effective in attracting males in field traps, the identification of the specific active enantiomer is crucial for optimizing lure efficacy and understanding the insect's sensory perception. researchgate.net The resolution of racemic 2-nonyl butyrate into its separate enantiomers can be achieved using enzymatic methods, such as with lipase (B570770) from Candida antarctica, which selectively hydrolyzes the (R)-enantiomer. researchgate.net This specificity underscores the highly evolved and sensitive nature of insect chemoreception, where even mirror-image molecules can elicit different behavioral responses. mdpi.com

Contribution to Natural Aroma and Flavor Profiles

Beyond its role in the silent conversations of insects, nonyl butyrate also contributes to the sensory experiences of humans through its presence in the aroma and flavor profiles of various natural products.

Occurrence and Identification in Plant and Fungal Matrices

Nonyl butyrate has been identified as a volatile compound in a variety of natural sources, contributing to their characteristic scents. It has been reported in plants such as Pelargonium quercifolium and Artemisia absinthium. nih.gov

Table 2: Natural Occurrence of Nonyl Butyrate

| Source | Type | Specific Context |

| Pelargonium quercifolium | Plant | Reported presence nih.gov |

| Artemisia absinthium | Plant | Reported presence nih.gov |

| Strawberry (Fragaria x ananassa) | Fruit | Metabolite of absorbed 2-nonanone (B1664094) acs.org |

| Monascus ruber | Fungus | Fungi from this genus are known to produce various butyrate esters contributing to aroma ftb.com.hr |

| Flammulina filiformis | Fungus | Volatile esters, including butyrates, contribute to the aroma profile mdpi.com |

Influence of Nonyl Butyrate on Sensory Perception in Natural Products

The presence of volatile compounds like nonyl butyrate can significantly influence the perceived flavor and aroma of food. wur.nlresearchgate.net The retronasal perception of aromas, where volatile compounds are released during mastication and travel to the olfactory receptors from the back of the throat, is a critical component of flavor. wur.nl

Research into the sensory properties of fruits and vegetables has shown that specific esters can have a notable impact on perceived taste. For instance, studies on tomatoes have sought to identify volatile compounds that are associated with sweetness. google.com While this particular study did not find a direct correlation for nonyl butyrate, it did identify other butyrate esters, such as pentyl butyrate and hexyl butyrate, as having an association with sweetness independent of sugar content. google.com This suggests that butyrate esters as a class can modulate the perception of taste.

Computational Approaches in Nonyl Butyrate Research

Molecular Modeling and Conformational Analysis of Nonyl Butyrate (B1204436)

Molecular modeling is a crucial technique for understanding the three-dimensional structure and conformational flexibility of nonyl butyrate. The molecule's properties and interactions are heavily influenced by its shape.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For esters like nonyl butyrate, rotations around the C-O and C-C bonds of the ester group and the alkyl chains lead to various conformers with different energies. Computational methods can predict the geometries and relative stabilities of these conformers. For instance, studies on similar esters, like ethyl butyrate, have shown that multiple conformers can exist, with the most stable ones often having specific arrangements of the carbonyl group and the alkyl chains. nih.gov The flexibility of the nonyl and butyl chains in nonyl butyrate results in a large number of possible conformations, making computational sampling essential to identify the most populated and energetically favorable ones.

The shape of a molecule is a key factor in its interaction with biological systems and other molecules. farmaciajournal.com Molecular modeling can quantify aspects of molecular shape, such as van der Waals volume and surface area, which are important for understanding its physical properties and potential biological activity. farmaciajournal.com Techniques like molecular dynamics simulations can be employed to study the dynamic behavior of nonyl butyrate, providing insights into its flexibility and how it explores its conformational space over time. researchgate.net Such simulations are computationally intensive but offer a detailed picture of the molecule's behavior in different environments. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and reactivity of nonyl butyrate. numberanalytics.com These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally. auburn.edu

Key parameters obtained from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. This information is crucial for understanding how nonyl butyrate might interact with other molecules, such as in enzymatic reactions or intermolecular interactions.

Quantum chemical calculations can also be used to predict reactivity indices, such as Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. rsc.org These theoretical tools are invaluable for understanding and predicting the chemical behavior of nonyl butyrate. researchgate.net

Table 1: Calculated Quantum Chemical Parameters (Note: The following table is a representative example of the types of data that can be generated for nonyl butyrate using quantum chemical calculations. Actual values would require specific computations.)

| Parameter | Description | Predicted Significance for Nonyl Butyrate |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular forces. |

| Mulliken Charges | Distribution of atomic charges | Helps to identify electrophilic and nucleophilic centers. nrel.gov |

In Silico Prediction of Spectroscopic Properties for Nonyl Butyrate

Computational methods can predict various spectroscopic properties of nonyl butyrate, which can aid in the interpretation of experimental spectra. In silico prediction is a powerful tool for identifying unknown compounds and for understanding the relationship between molecular structure and spectral features. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. nrel.gov This information can be used to generate a theoretical IR spectrum, which can be compared with experimental data to confirm the structure of nonyl butyrate and to assign specific peaks to the vibrations of different functional groups (e.g., the C=O stretch of the ester).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in nonyl butyrate. These predictions are valuable for assigning the signals in experimental NMR spectra, which is a cornerstone of chemical structure elucidation.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the energies of different potential fragment ions, it is possible to rationalize why certain bonds break and others remain intact upon ionization.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov For complex molecules, it is often a trade-off between computational cost and accuracy. nrel.gov

Theoretical Studies of Esterification Reaction Mechanisms and Kinetics

The formation of nonyl butyrate typically occurs through an esterification reaction between nonanol and butyric acid (or its derivative). mdpi.com Computational chemistry offers a way to study the mechanism and kinetics of this reaction in detail.

Theoretical studies can:

Map the Reaction Pathway: By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. chemrxiv.org This map reveals the step-by-step mechanism of the reaction, including the formation of any intermediates. For acid-catalyzed esterification, this would involve modeling the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration steps. researchgate.net

Determine Activation Energies: The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the rate of the reaction. researchgate.net Computational methods can provide estimates of these energy barriers, allowing for the comparison of different potential reaction pathways.

Investigate Catalytic Effects: The role of a catalyst (e.g., an acid or an enzyme) can be modeled by including the catalyst in the quantum chemical calculations. This can help to explain how the catalyst lowers the activation energy and accelerates the reaction. For instance, in enzymatic esterification, modeling the substrate within the active site of a lipase (B570770) can elucidate the specific interactions that facilitate catalysis. researchgate.net

These theoretical investigations provide fundamental insights into the esterification process, which can be used to optimize reaction conditions and improve the yield of nonyl butyrate. mdpi.com

Emerging Research Directions for Nonyl Butyrate

The study of nonyl butyrate (B1204436) and related esters is entering a new phase, driven by advancements in technology and a growing demand for sustainable and biologically targeted molecules. Researchers are exploring innovative methods for its synthesis, developing more sophisticated analytical techniques for its detection, uncovering its complex interactions within biological and environmental systems, and harnessing its structure to design novel functional compounds. These emerging research directions promise to unlock the full potential of nonyl butyrate, moving beyond its current applications.

Q & A

Q. How can adsorption behavior of nonyl butyrate in solvent systems be experimentally characterized?

Methodological Answer: Adsorption studies should employ gravimetric or spectroscopic methods to measure adsorption excess (Γ) at varying concentrations, as demonstrated in solvent-dependent experiments (e.g., benzene, ethanol). Use a controlled temperature (e.g., 20°C) and plot Γ vs. concentration to generate isotherms. Solvent polarity significantly impacts adsorption dynamics due to hydrophobic interactions; non-polar solvents like benzene enhance adsorption efficiency compared to polar solvents .

Q. What analytical techniques are optimal for detecting nonyl butyrate in complex biological matrices?

Methodological Answer: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is highly effective. For volatile derivatives, proton-transfer-reaction time-of-flight MS (PTR-TOF-MS) enables real-time monitoring with high temporal resolution (e.g., 0.0625-second integration intervals). Calibrate instruments using deuterated analogs to improve quantification accuracy and reduce background noise .

Advanced Research Questions

Q. How can contradictions in adsorption data for nonyl butyrate across solvent systems be resolved?

Methodological Answer: Discrepancies often arise from solvent-specific interactions (e.g., hydrogen bonding in ethanol vs. π-π stacking in benzene). To resolve these:

- Conduct solvent-screening experiments with systematic variation in polarity (e.g., using Hansen solubility parameters).

- Validate adsorption models (e.g., Langmuir vs. Freundlich) with statistical tools like ANOVA to identify dominant factors.

- Cross-reference with computational simulations (e.g., molecular dynamics) to correlate experimental Γ values with molecular interactions .

Q. How can ESI-MS/MS parameters be optimized for sequencing nonyl butyrate-conjugated peptides?

Methodological Answer: Utilize quaternary ammonium salts (QAS) like 5-azoniaspiro[4.4]nonyl derivatives to fix permanent positive charges on peptides. Key steps:

- Fragment labeled peptides via collision-induced dissociation (CID) at 15–35 eV to generate α/β-type ions.

- Monitor reporter ions (e.g., m/z 84 or 132) for quantification.

- Apply deuterated tags (e.g., d₃-CD₃CD₂CH₂COONa) to distinguish isotopic peaks and enhance signal-to-noise ratios in SRM workflows .

Q. What experimental designs are suitable for studying nonyl butyrate’s role in epigenetic regulation?

Methodological Answer: In histone isolation protocols, incorporate nonyl butyrate as a detergent additive (e.g., 0.3% NP-40 with sodium butyrate) to inhibit histone deacetylases. Use a factorial design:

- Treat samples with/butyrate and challenge with stressors (e.g., pathogens).

- Analyze differential gene expression via microarrays (e.g., 230 genes in duodenal tissues) and validate with qPCR. Pathway enrichment tools (e.g., KEGG) can identify upregulated nutrient metabolism genes .

Data Contradiction Analysis

Q. How to address variability in volatile organic compound (VOC) release profiles during nonyl butyrate analysis?

Methodological Answer: Temporal resolution in PTR-TOF-MS significantly affects signal reconstruction. For breath-by-breath analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.